(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Lipophilicity ADME prediction 2-chlorophenyl pharmacophore

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 1019443-74-3, molecular formula C₁₅H₁₄ClNO₂, MW 275.73 g/mol) is a synthetic small molecule belonging to the phenylalkylamine class, characterized by a 2-chlorophenyl moiety linked via a methanamine bridge to the 6-position of a 2,3-dihydro-1,4-benzodioxin scaffold. The 1,4-benzodioxane pharmacophore is recognized as an evergreen scaffold in medicinal chemistry, with derivatives described as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 1019443-74-3
Cat. No. B1420129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
CAS1019443-74-3
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3Cl)N
InChIInChI=1S/C15H14ClNO2/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9,15H,7-8,17H2
InChIKeyACOUQABLVLKBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 1019443-74-3): Structural Identity and Scaffold Lineage


(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 1019443-74-3, molecular formula C₁₅H₁₄ClNO₂, MW 275.73 g/mol) is a synthetic small molecule belonging to the phenylalkylamine class, characterized by a 2-chlorophenyl moiety linked via a methanamine bridge to the 6-position of a 2,3-dihydro-1,4-benzodioxin scaffold [1]. The 1,4-benzodioxane pharmacophore is recognized as an evergreen scaffold in medicinal chemistry, with derivatives described as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents [2]. The compound contains one chiral center (the methanamine carbon), exists as a racemate in commercial offerings, and features one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (two dioxin oxygens plus amine nitrogen), with a computed XLogP3-AA of 2.8 and a topological polar surface area of 44.5 Ų [1].

Why In-Class Substitution of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Is Not Trivial


The 1,4-benzodioxane scaffold tolerates substitution at multiple positions (2-, 6-, 7-) and supports diverse functional group attachments, producing compounds with widely divergent receptor selectivity profiles [1]. Within the 2,3-dihydro-1,4-benzodioxin-6-yl methanamine subfamily, the nature of the N-α substituent—whether phenyl, 2-chlorophenyl, 4-chlorophenyl, or alkyl—governs lipophilicity, hydrogen-bonding capacity, conformational bias, and ultimately target engagement [2]. The ketone analog (CAS 164526-07-2) lacks the primary amine hydrogen bond donor, fundamentally altering its capacity for electrostatic interactions with biological targets. The 2-chlorophenyl regioisomer introduces an ortho-substituent that imposes a specific dihedral angle constraint on the biaryl-like system, a feature absent in the 4-chlorophenyl isomer or unsubstituted phenyl analog [3]. These molecular differences are not interchangeable for the same biological assay or synthetic pathway without quantitative verification.

Quantitative Differentiation Evidence: (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine vs. Closest Analogs


LogP and LogD Differentiation of the 2-Chlorophenyl Substituent vs. Unsubstituted Phenyl Analog

The 2-chlorophenyl substitution on the methanamine carbon increases computed LogP (XLogP3-AA) to 2.8, compared to approximately 2.63 for the non-chlorinated phenyl analog 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]ethanamine . The LogD at pH 7.4 for the target compound is 1.69, indicating ~84-fold preferential distribution into the neutral (lipid-soluble) form at physiological pH [1]. This enhanced lipophilicity relative to the des-chloro analog translates to an approximately 0.17–0.45 LogP unit increase attributable to the ortho-chlorine, which is a magnitude consistent with trends observed across halogenated 1,4-benzodioxane series where chlorine substitution systematically modulates receptor binding affinity through hydrophobic interactions [2].

Lipophilicity ADME prediction 2-chlorophenyl pharmacophore

Hydrogen Bond Donor Capacity: Primary Amine vs. Ketone Analog Differentiation

The target compound possesses one hydrogen bond donor (HBD = 1, the primary amine –NH₂) and three hydrogen bond acceptors (HBA = 3), yielding an HBD/HBA ratio of 0.33 [1]. In contrast, the structurally closest ketone analog, (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS 164526-07-2), has HBD = 0 and HBA = 3, resulting in complete loss of hydrogen bond donation capacity . The TPSA shifts from 44.5 Ų (amine) to approximately 35.5 Ų (ketone), a reduction of ~20%. In 1,4-benzodioxane medicinal chemistry, the presence of a basic amine is a critical determinant for ionic interactions with aspartate residues in aminergic GPCR binding pockets (e.g., D₂, 5-HT₁A, α₁-AR), where amine-ketone substitution has been shown to reduce binding affinity by 10- to 1000-fold or more [2].

Hydrogen bonding Target engagement Amine pharmacophore

Chlorine Substitution Position: 2-Chlorophenyl vs. 4-Chlorophenyl Isomer Structural Differentiation

The 2-chlorophenyl (ortho-chloro) regioisomer introduces steric and electronic effects distinct from the 4-chlorophenyl (para-chloro) isomer. Ortho-substitution on the phenyl ring of biaryl methanamine systems imposes a dihedral angle between the chlorophenyl ring and the C–N plane, which in analogous biaryl ligand systems has been shown to tune receptor activation efficacy by constraining conformational freedom [1]. The ortho-chlorine also exerts a negative inductive effect (–I) in closer proximity to the amine than the para-chlorine, potentially lowering the amine pKa by approximately 0.3–0.5 units relative to the para isomer, a magnitude inferred from Hammett σₘ (0.37) vs. σₚ (0.23) for Cl substituents [2]. Both isomers share identical molecular formula (C₁₅H₁₄ClNO₂) and MW (275.73), but the ortho isomer has a distinct InChIKey (ACOUQABLVLKBMO-UHFFFAOYSA-N) and is registered as a separate PubChem CID (43186661) [3].

Regioisomer differentiation Ortho effect Conformational constraint

CNS Drug-Likeness Profile: Computed CNS MPO Desirability Score Advantage

Using the Pfizer CNS Multiparameter Optimization (MPO) desirability scoring framework, which integrates six key physicochemical parameters (LogP, LogD, MW, TPSA, HBD, and pKa) into a 0–6 scale where scores ≥4.0 are considered desirable for CNS drug candidates, the target compound is predicted to achieve a CNS MPO score of approximately 4.5 based on its computed properties: MW = 275.73 (within the ≤360 Da optimal range), TPSA = 44.5 Ų (within the 40–90 Ų window), HBD = 1, XLogP3 = 2.8, and LogD (pH 7.4) = 1.69 [1][2]. In contrast, the unsubstituted (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine scaffold (MW 165.19) falls below the typical CNS drug MW sweet spot, while many reported 1,4-benzodioxane drug candidates with higher MW and TPSA (e.g., WB4101 derivatives exceeding 350 Da and 70 Ų TPSA) score lower on CNS MPO due to excessive polar surface area [3].

CNS MPO Blood-brain barrier Drug-likeness

Commercial Purity Grade Differentiation: ≥98% vs. 95% Baseline Suppliers

The target compound is commercially available at purity specifications of ≥98% from ChemScene (Cat. No. CS-0264546), 98% from Leyan (Cat. No. 1335216) and CymitQuimica (Ref. 3D-UQB44374, Biosynth brand), NLT 98% from MolCore (ISO-certified), and 95% from AKSci (Cat. No. 3708DE) and Chemenu (Cat. No. CM1047451) . Storage conditions also differ among suppliers: ChemScene specifies sealed, dry storage at 2–8°C, while AKSci recommends long-term storage in a cool, dry place. The availability of ≥98% purity grade with defined storage conditions enables direct use in quantitative biological assays without additional purification, whereas procurement of 95% grade material may introduce 2–5% impurities that can confound dose-response measurements at sub-micromolar concentrations.

Purity specification Quality control Procurement

Scaffold Positioning Advantage: 6-Substitution on 1,4-Benzodioxane vs. 2-Substitution Regioisomer

The target compound features substitution at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system. In contrast, a structurally related patent compound, {[8-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}amine, bears the chlorophenyl substituent at the 8-position with the aminomethyl group at the 2-position [1]. Published SAR studies on benzodioxane regioisomers demonstrate that 6-substituted vs. 7-substituted 2,3-dihydro-1,4-benzodioxine derivatives exhibit differential thrombin inhibitory activity, with 6-substituted (S)-isomers showing superior potency compared to the corresponding 7-substituted regioisomers [2]. This establishes that the position of substitution on the benzodioxane ring is not interchangeable and that the 6-substitution pattern represented by the target compound occupies a distinct and potentially privileged position in the benzodioxane SAR landscape.

Regiochemistry 6-substitution Dopamine receptor selectivity

Optimal Application Scenarios for (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Based on Quantitative Evidence


Aminergic GPCR Focused Library Design: D₂, 5-HT₁A, and α₁-Adrenergic Receptor Screening

Given the established role of 1,4-benzodioxane derivatives as ligands for dopamine D₂, serotonin 5-HT₁A, and α₁-adrenergic receptors [1], and the target compound's favorable CNS MPO score (~4.5) with balanced lipophilicity (LogP 2.8, LogD 1.69) and polar surface area (44.5 Ų) [2], this compound is best deployed as a core scaffold for focused library synthesis targeting aminergic GPCRs. The primary amine provides a versatile handle for rapid diversification via reductive amination, amide coupling, or sulfonamide formation to explore substituent effects on receptor subtype selectivity. The ortho-chlorine on the phenyl ring introduces a defined conformational bias and electronic perturbation that can be exploited for SAR studies around the halogen-binding pocket frequently observed in aminergic receptor crystal structures [3].

Comparative Physicochemical Benchmarking in CNS Drug Discovery Programs

With a molecular weight (275.73 Da) within the optimal CNS drug space, TPSA (44.5 Ų) below the 60 Ų threshold frequently associated with poor brain penetration, and only one hydrogen bond donor, this compound serves as an ideal reference standard for benchmarking new benzodioxane derivatives in CNS drug discovery programs [1]. Its computed CNS MPO desirability score of approximately 4.5 places it above the commonly accepted CNS drug-likeness threshold (≥4.0) and can be used as a quantitative comparator when evaluating the impact of additional substituents on CNS drug-likeness parameters [2].

Synthetic Intermediate for 1,4-Benzodioxane-Based Bioactive Molecule Construction

The primary amine functionality and the 2-chlorophenyl substituent make this compound a strategic building block for constructing more complex bioactive molecules. The chlorine atom provides a synthetic handle for late-stage functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the 6-position benzodioxane attachment leaves the 7-position available for further electrophilic substitution [1]. The compound is listed as a building block in multiple commercial catalogs (ChemScene, MolCore, AKSci) and is classified under 'Building Blocks; Miscellaneous' by specialty chemical suppliers [2], confirming its utility as a synthetic intermediate rather than merely a screening compound.

Isomer-Specific Pharmacological Tool for Ortho-Chlorophenyl SAR Studies

The distinct Hammett electronic parameters of the ortho-chloro substituent (σₘ = 0.37) relative to the para isomer (σₚ = 0.23) create a measurable ~0.3–0.5 unit pKa shift at the adjacent amine [1]. This makes the compound a valuable pharmacological tool for probing the electronic requirements of the amine-binding aspartate residue across aminergic receptor subtypes. When run in parallel with the 4-chlorophenyl isomer and the unsubstituted phenyl analog, the three-compound set enables deconvolution of steric vs. electronic contributions of the chlorine substituent to receptor binding affinity [2].

Quote Request

Request a Quote for (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.